(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL
Description
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(2S)-2-(2,5-dichlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11Cl2NO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m1/s1 |
InChI Key |
KHEUTRNRVDMTRI-SECBINFHSA-N |
Isomeric SMILES |
CN[C@H](CO)C1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CNC(CO)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and methylamine.
Formation of Intermediate: The 2,5-dichlorobenzaldehyde undergoes a reductive amination reaction with methylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the enantiomeric purity of the product.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on aromatic substitution patterns, amino group modifications, and stereochemistry. Below is a detailed comparison with key compounds:
U50,488 (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide)
- Structure : Shares a dichlorophenyl group but incorporates a cyclohexyl-pyrrolidine moiety and acetamide backbone.
- Pharmacology: A selective κ-opioid receptor (κOR) agonist with demonstrated antinociceptive effects. Unlike (S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL, U50,488 exhibits high κOR affinity (Ki = 2.1 nM) but negligible µ-opioid receptor (µOR) activity .
- Toxicity : Maximum tolerated dose (MTD) in rodents is 10 mg/kg due to sedation and dysphoria .
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol
- Structure: Differs in halogen substitution (4-chloro-2,5-difluorophenyl vs. 2,5-dichlorophenyl) and lacks a methylamino group (primary amine instead).
- Applications: Primarily a pharmaceutical intermediate. Fluorine atoms enhance metabolic stability compared to chlorine, but the absence of methylamino reduces lipophilicity (logP = 1.8 vs. 2.3 for the target compound) .
2-(Ethylmethylamino)ethanol
- Functionality: Used as a surfactant or solvent.
Structural and Pharmacological Data Table
| Compound Name | Aromatic Substituents | Amino Group | logP | Receptor Affinity (Ki, nM) | Key Activity | Toxicity (MTD, mg/kg) |
|---|---|---|---|---|---|---|
| This compound | 2,5-Dichlorophenyl | Methylamino | 2.3 | µOR: >1000; κOR: 45 | Under investigation | Not reported |
| U50,488 | 3,4-Dichlorophenyl | Acetamide-linked | 4.1 | κOR: 2.1; µOR: >1000 | κOR agonist | 10 (rodents) |
| (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol | 4-Cl,2,5-F | Primary amine | 1.8 | N/A | Intermediate | N/A |
| 2-(Ethylmethylamino)ethanol | None | Ethylmethylamino | 0.5 | N/A | Surfactant | N/A |
Critical Analysis of Structural Modifications
- Halogen Effects: The 2,5-dichloro substitution in the target compound may enhance µOR/κOR binding compared to mono-halogenated analogs, though specificity depends on spatial arrangement. Fluorine in the difluoro analog improves metabolic stability but reduces receptor engagement .
- primary amines .
- Stereochemistry : The S-configuration optimizes spatial alignment with opioid receptors, whereas racemic mixtures show reduced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
